molecular formula C7H14Cl2N2O2 B1371220 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride CAS No. 1170461-72-9

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride

Cat. No.: B1371220
CAS No.: 1170461-72-9
M. Wt: 229.1 g/mol
InChI Key: YCBXZTYTMSDKJN-UHFFFAOYSA-N
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Description

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1170461-72-9 . It has a molecular weight of 229.11 . It is a solid substance stored at room temperature .


Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 229.11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivation : 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds are synthesized for their potential use in chemistry, biochemistry, and drug design due to their unique spirocyclic scaffold. These compounds are part of a family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
  • Reductive Cleavage : Reductive cleavage of similar compounds, such as 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, can form 1,3-amino alcohols and bi- or tricyclic lactams or lactones, demonstrating the compound's versatility in chemical transformations (Molchanov et al., 2016).

Applications in Drug Design and Development

  • Antibacterial Activity : Novel derivatives of 6-Amino-2-azaspiro[3.3]heptane have been shown to possess potent antibacterial activity against various respiratory pathogens, including multidrug-resistant strains, indicating their potential in developing new antibiotics (Odagiri et al., 2013).
  • Building Blocks for Drug Discovery : Compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the 6-Amino-2-azaspiro compound, are valuable for drug discovery. They provide a convenient entry point for novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure and Stability

  • Improved Stability : The isolation of 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt, similar in structure to the 6-Amino-2-azaspiro compound, offers increased stability and solubility, facilitating broader application in reaction conditions (van der Haas et al., 2017).
  • Axially Chiral Derivatives : Biocatalytic reduction of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives has provided access to axially chiral alcohol, ester, amino acid, and amino alcohol building blocks while maintaining high enantiopurity, demonstrating the compound's utility in synthesizing chiral molecules (O'Dowd et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;;/h9H,1-4,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBXZTYTMSDKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)N)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Reactant of Route 2
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Reactant of Route 3
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Reactant of Route 4
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Reactant of Route 5
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Reactant of Route 6
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride

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